Dodecylphosphorylcholine-d38 Dodecylphosphorylcholine-d38 Dodecylphosphocholine-d38 is intended for use as an internal standard for the quantification of dodecylphosphocholine by GC- or LC-MS. Dodecylphosphocholine is a detergent that is commonly used for membrane protein structure determination using NMR. It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane. Dodecylphosphocholine micelles induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)). Dodecylphosphocholine has a critical micelle concentration (CMC) of approximately 1.5 mM.

Brand Name: Vulcanchem
CAS No.: 130890-78-7
VCID: VC21250663
InChI: InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
SMILES: CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C17H38NO4P
Molecular Weight: 389.69 g/mol

Dodecylphosphorylcholine-d38

CAS No.: 130890-78-7

Cat. No.: VC21250663

Molecular Formula: C17H38NO4P

Molecular Weight: 389.69 g/mol

* For research use only. Not for human or veterinary use.

Dodecylphosphorylcholine-d38 - 130890-78-7

Specification

Description Dodecylphosphocholine-d38 is intended for use as an internal standard for the quantification of dodecylphosphocholine by GC- or LC-MS. Dodecylphosphocholine is a detergent that is commonly used for membrane protein structure determination using NMR. It has also been used to generate membrane mimetic micelles and to characterize pore formation by the influenza M2 transmembrane domain within a synthetic membrane. Dodecylphosphocholine micelles induce amyloid fibril formation by the prion protein (PrP) β-strand (PrP (110-136)). Dodecylphosphocholine has a critical micelle concentration (CMC) of approximately 1.5 mM.

CAS No. 130890-78-7
Molecular Formula C17H38NO4P
Molecular Weight 389.69 g/mol
IUPAC Name 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Standard InChI InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Standard InChI Key QBHFVMDLPTZDOI-DHIOKLJKSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
SMILES CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C

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